4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a 4-methylphenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole typically involves the reaction of 4-methylphenyl azide with propargyl chloride in the presence of a copper catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole, while oxidation with hydrogen peroxide could produce this compound N-oxide.
Scientific Research Applications
4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it could act as an inhibitor of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cell growth and proliferation. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1-(4-methylphenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, which may result in different reactivity and biological activity.
4-(bromomethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.
4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole: Lacks the methyl group on the phenyl ring, which may influence its biological activity and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
4-(chloromethyl)-1-(4-methylphenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-8-2-4-10(5-3-8)14-7-9(6-11)12-13-14/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLGCTCTMBSSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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